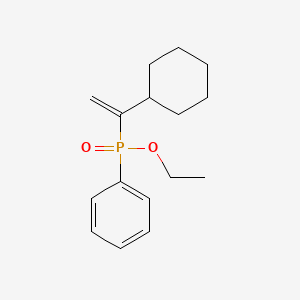
Ethyl (1-cyclohexylethenyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-cyclohexylethenyl)phenylphosphinate is an organophosphorus compound with the molecular formula C16H23O2P It is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further substituted with an ethyl group and a cyclohexylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1-cyclohexylethenyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, including specific temperatures and catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-cyclohexylethenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
Ethyl (1-cyclohexylethenyl)phenylphosphinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-cyclohexylethenyl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This group can form strong bonds with various substrates, facilitating chemical transformations. The compound’s effects are mediated through pathways involving the formation of phosphine oxides and other reactive intermediates.
Comparison with Similar Compounds
Ethyl (1-cyclohexylethenyl)phenylphosphinate can be compared with other similar compounds such as:
Ethyl phenylphosphinate: Lacks the cyclohexylethenyl group, making it less sterically hindered and potentially less reactive.
Phenylphosphinic acid ethyl ester: Similar structure but without the cyclohexylethenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
87989-29-5 |
|---|---|
Molecular Formula |
C16H23O2P |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
[1-cyclohexylethenyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C16H23O2P/c1-3-18-19(17,16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11H2,1H3 |
InChI Key |
GZVOHRBMJNWPGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















